molecular formula C12H19NO5 B2943797 (1R,4R,6R,7S)-6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid CAS No. 2413846-37-2

(1R,4R,6R,7S)-6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid

Cat. No.: B2943797
CAS No.: 2413846-37-2
M. Wt: 257.286
InChI Key: BPNATZTZZLCMCC-KZVJFYERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4R,6R,7S)-6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid is a bicyclic β-amino acid derivative featuring a rigid norbornane-like scaffold. Its structure includes:

  • A 7-azabicyclo[2.2.1]heptane core, which imposes conformational rigidity, enhancing binding specificity in biological systems.
  • A tert-butoxycarbonyl (Boc) group at position 2, serving as a protective moiety for the amine functionality.
  • A hydroxy group at position 6 and a carboxylic acid at position 7, enabling hydrogen bonding and metal coordination.

This compound is of interest in medicinal chemistry for designing peptidomimetics and enzyme inhibitors due to its constrained geometry and functional versatility .

Properties

IUPAC Name

(1R,4R,6R,7S)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-5-6-4-7(14)9(13)8(6)10(15)16/h6-9,14H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNATZTZZLCMCC-KZVJFYERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1C2C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]([C@H]1[C@H]2C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,4R,6R,7S)-6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid is a bicyclic structure with significant potential in various biological applications. Its unique structural features, including multiple chiral centers and functional groups, suggest a range of biological activities that warrant detailed investigation.

Structural Characteristics

This compound belongs to the class of azabicyclic compounds, characterized by a bicyclic framework containing nitrogen. The specific stereochemistry indicated by the R and S designations contributes to its potential interactions with biological targets. The presence of hydroxyl and carboxylic acid groups enhances its reactivity and interaction capabilities with biological macromolecules.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. The presence of the hydroxyl group may enhance the ability to disrupt microbial cell walls or interfere with metabolic pathways essential for microbial survival.

2. Analgesic Properties

Bicyclic compounds are frequently studied for their analgesic effects. This compound's structural similarities to known analgesics suggest it may possess pain-relieving properties, which could be explored through various pharmacological assays.

3. Enzyme Inhibition

The functional groups present in this compound allow for potential interactions with enzymes involved in metabolic pathways. Such interactions could lead to inhibition or modulation of enzyme activity, making it a candidate for further research in drug development.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructure FeaturesBiological Activity
Compound ABicyclic structure with hydroxyl groupAntimicrobial
Compound BSimilar bicyclic framework with different substituentsAnalgesic
Compound CContains nitrogen in a bicyclic systemEnzyme inhibitor

This table illustrates how the specific arrangement of functional groups and stereochemistry in this compound may confer distinct biological properties compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on the biological activity of related azabicyclic compounds, providing insights into their mechanisms of action:

  • Antimicrobial Efficacy : A study demonstrated that structurally similar bicyclic compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity.
  • Analgesic Testing : In vivo studies using animal models have shown that certain bicyclic derivatives can reduce pain responses comparable to standard analgesics like ibuprofen.
  • Enzyme Interaction Studies : Research involving enzyme assays has indicated that related compounds can inhibit specific metabolic enzymes crucial for bacterial growth, suggesting potential applications in antibiotic development.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group at position 2 is a common protective group for amines. Acidic conditions (e.g., HCl in dioxane, trifluoroacetic acid) cleave the Boc group to yield the free amine.

Reaction Conditions Outcome Source
Acid-mediated deprotection4M HCl in dioxane, 25°C, 2hFormation of 2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride
TFA cleavage20% TFA in DCM, 0°C–RT, 1hFree amine intermediate for further functionalization

Key Insight :

  • The bicyclic framework’s rigidity may slow deprotection kinetics compared to linear analogs due to steric hindrance .

Carboxylic Acid Reactivity

The carboxylic acid at position 7 undergoes typical acid-derived transformations.

Reaction Conditions Application Source
EsterificationSOCl₂/MeOH, 0°C–RTMethyl ester formation for improved lipophilicity
Amide couplingEDCI/HOBt, DMF, RTSynthesis of peptidomimetic derivatives
Salt formationNaOH (aq.), RTWater-soluble sodium salt for pharmaceutical formulations

Key Insight :

  • Steric constraints from the bicyclic system may favor coupling reagents like EDCI over bulkier alternatives .

Hydroxyl Group Transformations

The hydroxyl group at position 6 can participate in oxidation or protection reactions.

Reaction Conditions Outcome Source
OxidationDess-Martin periodinane, DCM, RTKetone formation (if sterically accessible)
SilylationTBSCl, imidazole, DMF, RTProtected hydroxyl for orthogonal functionalization

Key Insight :

  • Oxidation of the hydroxyl group is challenging due to the bicyclic system’s steric environment; alternative oxidants (e.g., TEMPO/NaOCl) may be required .

Stability Considerations

  • Thermal Stability : Decomposition observed >150°C via decarboxylation and Boc-group fragmentation .

  • pH Sensitivity : Stable in pH 3–7; rapid hydrolysis of Boc group at pH <2 or >10 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and functional differences between the target compound and related bicyclic azabicycloheptane derivatives:

Compound Name Core Structure Substituents (Positions) Molecular Weight Key Features Reference
(1R,4R,6R,7S)-6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid 2-Azabicyclo[2.2.1]heptane Boc (2), OH (6), COOH (7) 285.3 g/mol Rigid scaffold with dual H-bond donors/acceptors; Boc protection enhances stability.
(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane 7-Azabicyclo[2.2.1]heptane Boc (7), oxo (2) 241.3 g/mol Ketone at position 2; lacks carboxylic acid and hydroxy groups.
Epibatidine (exo-2-(6-Chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane) 7-Azabicyclo[2.2.1]heptane Chloropyridyl (2) 208.7 g/mol Non-opioid analgesic; targets nicotinic acetylcholine receptors.
(1R,2S,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid 7-Azabicyclo[2.2.1]heptane Boc (7), COOH (2) 241.3 g/mol Stereoisomeric differences alter spatial orientation of functional groups.
(2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-Thia-1-azabicyclo[3.2.0]heptane NH2 (6), COOH (2), thia (4) 243.3 g/mol Penicillin precursor; sulfur atom enhances ring strain and reactivity.

Physicochemical Properties

  • Solubility : The target compound’s carboxylic acid and hydroxy groups improve aqueous solubility compared to Boc-protected analogs (e.g., (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing bicyclic azabicycloheptane derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A widely used approach involves palladium-catalyzed cross-coupling reactions between heteroaryl halides and bicyclic amines. For example, palladium-bisimidazol-2-ylidene complexes enable efficient amination of 7-azabicyclo[2.2.1]heptane scaffolds, achieving moderate to good yields across diverse substrates . Optimization strategies include adjusting catalyst loading (e.g., 5–10 mol%), temperature (80–120°C), and solvent polarity (e.g., toluene or THF). Steric hindrance from substituents on the bicyclic framework may necessitate longer reaction times or higher temperatures .

Q. How can the stereochemical configuration of the bicyclic core be confirmed experimentally?

  • Methodological Answer : High-resolution NMR (e.g., 1^1H, 13^{13}C, and NOESY) is critical for assigning stereochemistry. For instance, coupling constants between protons on the bicyclic carbons (e.g., H6 and H7) and nuclear Overhauser effects (NOE) between axial/equatorial substituents resolve spatial arrangements . X-ray crystallography provides definitive proof, as demonstrated for related azabicyclo structures like epibatidine, where the exo-configuration of substituents was confirmed via single-crystal analysis .

Advanced Research Questions

Q. What steric and electronic factors influence the reactivity of the bicyclic scaffold in derivatization reactions?

  • Methodological Answer : The strained bicyclo[2.2.1]heptane ring imposes significant steric constraints. For example, N-acylation reactions may proceed sluggishly unless bulky groups (e.g., tert-butoxycarbonyl) are introduced to stabilize transition states . Computational modeling (DFT or molecular mechanics) can predict regioselectivity in reactions like halogenation or hydroxylation by analyzing charge distribution and orbital accessibility at specific carbons . Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying steric conditions) is recommended .

Q. How can conflicting data on the antibacterial activity of azabicycloheptane derivatives be reconciled?

  • Methodological Answer : Discrepancies in bioactivity studies (e.g., MIC values) may arise from differences in bacterial strains, assay protocols, or compound purity. For example, chromium(III) complexes of azabicycloheptanes showed variable inhibition against Staphylococcus aureus depending on the counterion and coordination geometry . Systematic controls include:

  • Using standardized CLSI (Clinical and Laboratory Standards Institute) protocols for MIC determination.
  • Validating compound purity via HPLC (>95%) and elemental analysis.
  • Cross-referencing with structural analogs (e.g., epibatidine derivatives) to identify pharmacophore requirements .

Q. What computational strategies are effective for predicting the biological target interactions of this compound?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina or Schrödinger Glide) can model interactions with nicotinic acetylcholine receptors (nAChRs), a common target for azabicyclo alkaloids. Key steps include:

  • Generating 3D conformers of the compound using quantum mechanical optimization (e.g., Gaussian09 at B3LYP/6-31G* level).
  • Aligning with known nAChR ligands (e.g., epibatidine) to identify conserved binding motifs.
  • Validating predictions via in vitro receptor-binding assays (e.g., radioligand displacement using 3^3H-epibatidine) .

Data Contradictions and Resolution

Q. Why do reported yields for azabicycloheptane syntheses vary significantly across studies?

  • Analysis : Early syntheses of 7-azabicyclo[2.2.1]heptane reported <1% yields due to inefficient cyclization steps, while modern palladium-catalyzed methods achieve >30% yields . Contradictions arise from:

  • Catalyst choice : Platinum oxide in hydrogenation steps vs. palladium complexes for cross-coupling.
  • Substrate purity : Impure intermediates (e.g., exo-2-chloro derivatives) reduce efficiency.
    • Resolution : Reproduce reactions using optimized protocols (e.g., Fraser and Swingle’s 5-step route with PtO₂) and characterize intermediates via GC-MS to identify bottlenecks .

Safety and Handling in Research Settings

Q. What precautions are necessary when handling azabicycloheptane derivatives in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if handling powders to avoid inhalation .
  • Storage : Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of sensitive groups (e.g., tert-butoxycarbonyl).
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in accordance with institutional guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.